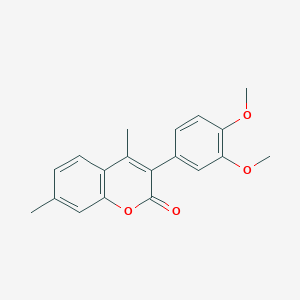

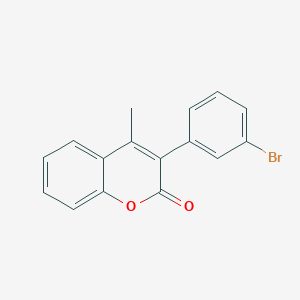

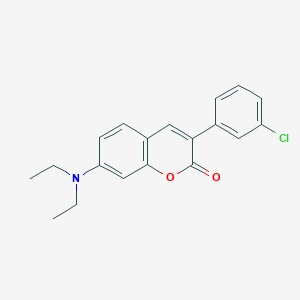

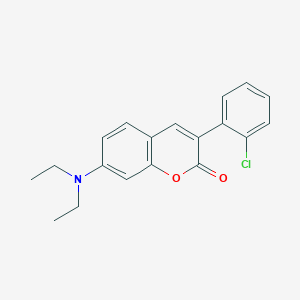

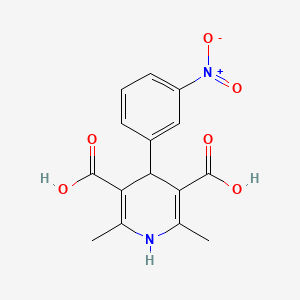

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid

概述

描述

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid is a compound belonging to the dihydropyridine class of chemicals. This class is known for its significant role in medicinal chemistry, particularly as calcium channel blockers. These compounds are widely used in the treatment of cardiovascular diseases such as hypertension and angina .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves the Hantzsch reaction, which is a multi-component reaction. This reaction combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

化学反应分析

Types of Reactions: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted dihydropyridine derivatives.

科学研究应用

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a calcium channel blocker in the treatment of cardiovascular diseases.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are crucial in the contraction of cardiac and smooth muscle .

相似化合物的比较

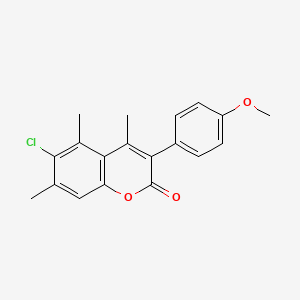

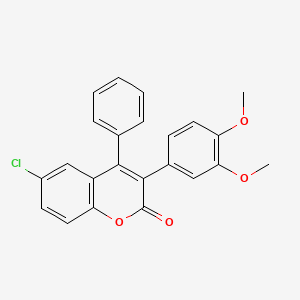

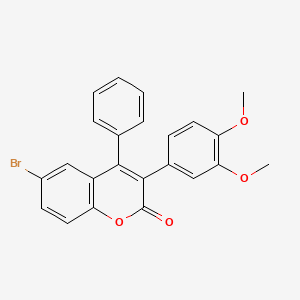

Nitrendipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

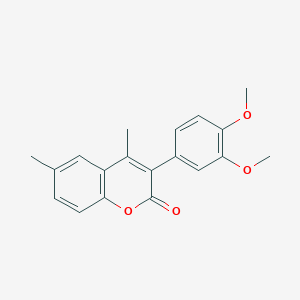

Nisoldipine: Similar in structure but differs in its pharmacokinetic properties and clinical applications.

Uniqueness: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which influences its pharmacological profile and chemical reactivity. This makes it a valuable compound for both research and therapeutic applications .

属性

IUPAC Name |

2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDPJNSHSWMCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid and its derivatives exert their vasodilatory effects?

A: While the exact mechanism remains under investigation, research suggests that these compounds primarily act as calcium channel blockers. [] This inhibition of calcium influx into vascular smooth muscle cells leads to relaxation and subsequent vasodilation, particularly in the coronary and cerebral arteries. [, ]

Q2: Are there differences in the vasodilatory potency and selectivity of these compounds across different vascular beds?

A: Yes, studies indicate that this compound derivatives exhibit a greater vasodilatory effect on cerebral and coronary vessels compared to femoral vessels. [] This suggests a degree of selectivity in their action, potentially offering advantages in targeting specific vascular regions. []

Q3: Has the impact of this compound on myocardial infarction healing been investigated?

A: Yes, research in a canine model showed that pre- and post-treatment with nicardipine, a derivative of the compound, significantly modified hemodynamic responses following coronary artery ligation. [] The treatment notably maintained lower left ventricular systolic pressure and inhibited the increase in left ventricular end-diastolic pressure. [] Further investigation revealed significant modifications in left ventricular geometry, suggesting a potential beneficial effect on myocardial infarct healing. []

Q4: What are the analytical methods commonly employed for the detection and quantification of this compound and its derivatives in biological samples?

A: Electron capture gas chromatography (GC) has been successfully employed to determine the concentration of YC-93, a derivative of the compound, in plasma samples. [] This method provides a sensitive and specific approach for pharmacokinetic studies and monitoring drug levels.

Q5: How does the structure of this compound derivatives relate to their activity?

A: The core 1,4-dihydropyridine structure is essential for the calcium channel blocking activity. [] Modifications to the ester side chains at positions 3 and 5 significantly impact the potency, duration of action, and selectivity of these compounds. [, ] Research exploring various substitutions on this scaffold aims to optimize pharmacological properties for specific therapeutic applications. []

Q6: What are the potential implications of this compound derivatives inhibiting cyclic AMP phosphodiesterase?

A: While primarily recognized for calcium channel blocking, some derivatives, like YC-93, have demonstrated inhibitory effects on cyclic AMP phosphodiesterase. [] This finding suggests a potential for broader physiological effects beyond vasodilation, warranting further investigation into the interplay of these mechanisms.

Q7: Can you elaborate on the synthesis of lercanidipine hydrochloride, a notable derivative of this compound?

A: Lercanidipine hydrochloride synthesis involves a multi-step process, commencing with the condensation of 3-nitrobenzaldehyde and methyl acetoacetate. [] This is followed by Michael addition and hydrolysis to yield the key intermediate, 2,6-dimethyl-4-(3-nitrophenyl)- 1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. [] Subsequent steps involve acyl chloride formation, esterification, and HCl salt formation to afford lercanidipine hydrochloride. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。